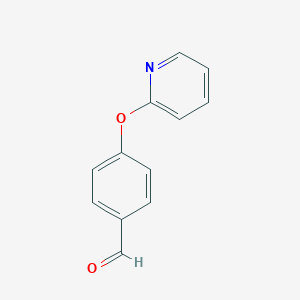

4-(Pyridin-2-yloxy)benzaldehyde

Overview

Description

4-(Pyridin-2-yloxy)benzaldehyde (P2OB) is a synthetic compound belonging to the class of arylaldehydes. It is a versatile building block for the synthesis of different types of molecules, such as heterocyclic compounds, polymers, and pharmaceuticals. P2OB is also used as a starting material for the synthesis of various other compounds, including drugs and natural products. P2OB has been widely studied for its unique properties and potential applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Synthesis of Aldehydes as Intermediates for Anticancer Drugs :

- A study focused on synthesizing 4-(pyrrolidin-1-ylmethyl)benzaldehyde as a water-soluble aldehyde, which is an important intermediate for small molecule anticancer drugs. The compound was synthesized from commercially available terephthalaldehyde through a series of reactions. The final product is key in the development of new antitumor drugs and improving the selectivity, efficiency, and safety of anticancer drugs (Zhang et al., 2018).

Photophysical Properties and ICT Effects of D-π-A Molecules :

- Research on carbazole-based D-π-A molecules, including 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde, explored their thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties. These compounds are significant in tuning chemical structures to achieve targeted properties for applications like fluorosolvatochromism and large Stokes shifts (Altinolcek et al., 2021).

Electrocatalytic Activity of Polymerized Compounds :

- A study demonstrated the electrochemical polymerization of a compound (PPy-TEMPO) containing pyrrole and its high electrocatalytic activity for benzyl alcohol oxidation. This research indicates the potential of pyridine and benzaldehyde derivatives in enhancing electrochemical processes and catalysis (Lu et al., 2014).

Biocatalytic Preparation of Optically Active Pyridines :

- The bioreduction of certain ketones using Baker’s yeast led to the production of optically active pyridines, which have applications in asymmetric catalytic processes. This shows the potential of derivatives for use in chemical asymmetric catalysis and as nucleophilic catalysts (Busto et al., 2006).

Development of pH-sensitive Fluorescent Chemosensors :

- Compounds synthesized from 4-methyl-2,6-diformylphenol and aminopyridine were investigated as fluorescent chemosensors for pH. These chemosensors have potential applications in medical diagnostics, particularly in distinguishing between normal cells and cancer cells based on pH differences (Dhawa et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fumes and to rinse cautiously with water in case of eye contact .

Properties

IUPAC Name |

4-pyridin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRZACGKYIDYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395979 | |

| Record name | 4-(Pyridin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194017-69-1 | |

| Record name | 4-(Pyridin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)

![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)